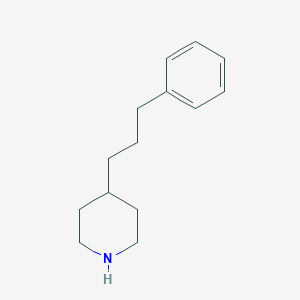

4-(3-Phenylpropyl)piperidine

Descripción

Contextualizing 4-(3-Phenylpropyl)piperidine within Piperidine (B6355638) Derivatives Research

The piperidine motif is a ubiquitous structural feature found in a vast array of natural products and synthetic pharmaceuticals. ijnrd.orgmdpi.com This prevalence is due to the piperidine ring's ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule, such as improved solubility, metabolic stability, and the ability to interact with biological targets. Piperidine derivatives exhibit a wide spectrum of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and anticancer effects. ijnrd.org

Within this broad class of compounds, this compound serves as a crucial building block. Its structure allows for the exploration of chemical space around the piperidine core, enabling chemists to synthesize libraries of related compounds for biological screening. The phenylpropyl side chain can be modified, and the nitrogen atom of the piperidine ring can be functionalized, leading to a diverse range of derivatives with potentially unique biological activities.

Significance of this compound in Medicinal Chemistry and Organic Synthesis

The significance of this compound in medicinal chemistry lies in its role as a precursor to a variety of therapeutic agents, particularly those targeting the central nervous system (CNS). chemimpex.com Its structure bears resemblance to known psychoactive compounds, making it a valuable starting point for the development of novel analgesics and neuroleptic drugs. chemimpex.com The ability of molecules containing the this compound scaffold to cross the blood-brain barrier is a key property that enhances their potential for treating neurological disorders. chemimpex.com

In the realm of organic synthesis, this compound is a versatile intermediate. A primary method for its synthesis involves the catalytic hydrogenation of its aromatic precursor, 4-(3-phenylpropyl)pyridine (B1219276). This reaction typically employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere to reduce the pyridine (B92270) ring to a piperidine ring. The efficiency and selectivity of this transformation make this compound readily accessible for further chemical elaboration. One documented synthetic approach to its precursor, 4-(3-phenylpropyl)pyridine, involves the reaction of sodamide with 4-(3-phenylpropyl)pyridine in xylene at reflux temperatures. prepchem.com

While specific, publicly disclosed therapeutic agents that are direct derivatives of this compound are not extensively detailed in readily available literature, its importance is well-established through its frequent appearance in patents and research articles focused on the discovery of new drugs. For example, research into novel antileukemic agents has explored derivatives of 4-(3-(piperidin-4-yl)propyl)piperidine, highlighting the utility of this structural motif in cancer research. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-phenylpropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,14-15H,4,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASRFXGIJALRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171684 | |

| Record name | 4-(3-Phenylpropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18495-82-4 | |

| Record name | 4-(3-Phenylpropyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Phenylpropyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018495824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Phenylpropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-phenylpropyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 3 Phenylpropyl Piperidine and Analogues

Established Synthetic Pathways for the Core 4-(3-Phenylpropyl)piperidine Scaffold

The construction of the this compound core relies on established principles of organic synthesis, including multi-step reaction sequences, reductive aminations, and condensation reactions to form the heterocyclic ring.

Multi-step Organic Reactions from Precursor Compounds

A common and effective strategy to synthesize this compound involves the catalytic hydrogenation of its aromatic precursor, 4-(3-phenylpropyl)pyridine (B1219276). This multi-step approach allows for the assembly of the carbon skeleton prior to the formation of the saturated heterocyclic ring.

The synthesis can commence from 4-methylpyridine (γ-picoline). The side chain can be elongated through various carbon-carbon bond-forming reactions. For instance, deprotonation of 4-methylpyridine followed by reaction with a suitable electrophile like 2-phenylethyl bromide can extend the chain. Alternatively, modern cross-coupling reactions provide efficient routes. A Heck reaction could couple a 4-vinylpyridine with a phenyl halide, followed by reduction of the resulting double bond. Similarly, a Suzuki coupling between a 4-pyridylboronic acid derivative and a (3-halopropyl)benzene could be employed.

Once the precursor 4-(3-phenylpropyl)pyridine is obtained, the final step is the reduction of the pyridine (B92270) ring. This is typically achieved through catalytic hydrogenation. Various catalysts are effective for this transformation, including platinum-based catalysts (e.g., platinum oxide) and rhodium-based catalysts (e.g., rhodium on alumina or rhodium oxide). liverpool.ac.uk The reaction is usually performed under a hydrogen atmosphere at elevated pressure and temperature. The choice of solvent can influence the reaction's selectivity and efficiency; alcohols like methanol or ethanol are commonly used. For instance, the hydrogenation of 4-(3-phenylpropyl)pyridinium salts using a platinum catalyst in methanol has been shown to yield the corresponding N-methylpiperidine derivative. For the synthesis of the secondary amine, a protecting group on the pyridine nitrogen may be used and subsequently removed after hydrogenation.

Table 1: Key Reactions in Multi-step Synthesis of this compound

| Reaction Type | Precursors | Reagents & Conditions | Product |

|---|---|---|---|

| C-C Coupling (e.g., Suzuki) | 4-Pyridylboronic acid, (3-Bromopropyl)benzene | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O) | 4-(3-Phenylpropyl)pyridine |

| C-C Coupling (e.g., Heck) | 4-Vinylpyridine, Bromobenzene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) | 4-Styrylpyridine (intermediate) |

Reductive Amination Approaches to Piperidine (B6355638) Derivatives

Reductive amination is a powerful method for forming cyclic amines, including the piperidine ring. researchgate.netacs.org This approach involves the reaction of a dicarbonyl compound with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent. The reaction proceeds through the in situ formation of imine or enamine intermediates, which are then reduced to form the saturated heterocycle.

For the synthesis of a 4-substituted piperidine like this compound, a suitable 1,5-dicarbonyl precursor is required. The intramolecular reductive amination of a δ-amino aldehyde or δ-amino ketone can lead to the formation of the piperidine ring. A double reductive amination of a 1,5-dicarbonyl compound with an amine is a common variant. chim.it For example, a precursor such as 2-(3-phenylpropyl)pentane-1,5-dial could react with ammonia or a protected amine, followed by reduction with a hydride reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the target piperidine. tandfonline.com These reducing agents are particularly useful as they are selective for the iminium ion intermediate over the initial carbonyl groups. tandfonline.com

Table 2: Reagents for Reductive Amination in Piperidine Synthesis

| Component | Examples | Role |

|---|---|---|

| Dicarbonyl Precursor | 1,5-Dialdehydes, Keto-aldehydes | Forms the carbon backbone of the piperidine ring |

| Amine Source | Ammonia, Ammonium salts (e.g., NH₄OAc), Primary amines | Provides the nitrogen atom for the heterocycle |

Condensation Reactions and Substitutions for Piperidine Ring Formation

Condensation reactions provide another major avenue for constructing the piperidine skeleton, often leading to piperidone intermediates that can be further elaborated.

The Mannich reaction is a classic method for synthesizing 4-piperidones. mdma.chnih.govmdma.ch This reaction involves the condensation of a ketone containing at least one acidic α-hydrogen, an aldehyde (often formaldehyde), and a primary amine or ammonia. researchgate.net For example, the reaction of two equivalents of an appropriate ketone with an aldehyde and a primary amine can yield a substituted 4-piperidone. dtic.mil This piperidone intermediate can then be converted to this compound. A possible route involves a Wittig reaction with a phenylpropylidene phosphorane to introduce the side chain, followed by catalytic hydrogenation of the resulting double bond and reduction of the ketone.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is used to form cyclic β-keto esters. ucl.ac.ukugent.be This method can be adapted to synthesize N-substituted 4-piperidones. dtic.milscispace.com The synthesis starts with the Michael addition of a primary amine to two molecules of an α,β-unsaturated ester like methyl acrylate, forming a diester. scispace.com Intramolecular cyclization of this diester using a strong base (e.g., sodium hydride) yields a β-keto ester, which upon hydrolysis and decarboxylation, gives the N-substituted 4-piperidone. dtic.mil This intermediate can then be converted to the final product as described above.

Synthesis of Substituted this compound Analogues

Modification of the this compound scaffold, particularly at the nitrogen atom, is a common strategy to create analogues with diverse properties.

N-Modification Strategies in Piperidine Analogues

The secondary amine of the this compound ring is a versatile handle for introducing a wide range of substituents.

N-Alkylation is the most common modification. This can be achieved through nucleophilic substitution by reacting this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). researchgate.net The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net

Alternatively, reductive amination provides another route for N-alkylation. researchgate.net The secondary piperidine amine can react with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride and borane-pyridine complexes. tandfonline.com This method is particularly useful for introducing benzyl (B1604629) groups or other substituents derived from readily available aldehydes.

Introduction of Alkyl, Alkenyl, and Alkynyl Substituents

The strategies for N-modification can be extended to introduce various unsaturated hydrocarbon moieties.

Alkyl Substituents: As described above, direct alkylation with alkyl halides or reductive amination with aldehydes and ketones are highly effective methods for introducing a wide array of alkyl groups onto the piperidine nitrogen. researchgate.netresearchgate.net

Alkenyl Substituents: N-Alkenyl groups can be introduced by reacting the piperidine with an alkenyl halide, such as allyl bromide, under conditions similar to those used for N-alkylation. Transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, can also be used to couple the piperidine with alkenyl halides or triflates, offering a broader substrate scope.

Alkynyl Substituents: N-Alkynyl piperidines can be synthesized through various methods. One approach involves the reaction of the piperidine with a haloalkyne. Another powerful method is the copper-catalyzed N-alkynylation of amines using terminal alkynes, often referred to as a variation of the Glaser coupling. This reaction typically employs a copper(I) or copper(II) salt as a catalyst, often in the presence of a base and an oxidant.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(3-Phenylpropyl)pyridine |

| 4-Methylpyridine (γ-picoline) |

| 2-Phenylethyl bromide |

| 4-Vinylpyridine |

| 4-Pyridylboronic acid |

| (3-Bromopropyl)benzene |

| (3-Halopropyl)benzene |

| 4-Styrylpyridine |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| 2-(3-Phenylpropyl)pentane-1,5-dial |

| 4-Piperidone |

| Methyl acrylate |

| Alkyl halide |

| Alkenyl halide |

| Alkynyl halide |

| Allyl bromide |

| Potassium carbonate |

| Triethylamine |

| Dimethylformamide |

Substitution at Phenyl Ring Moiety

Modification of the phenyl ring is a key strategy for creating analogues of this compound with varied electronic and steric properties. A common approach involves electrophilic aromatic substitution on a suitable precursor, such as 4-(3-phenylpropyl)pyridine, before the reduction of the pyridine ring.

One documented example is the nitration of 4-(3-phenylpropyl)pyridine. In this reaction, the starting material is treated with a sulfonitric mixture (a combination of nitric acid and sulfuric acid) at controlled, low temperatures (below 10°C) prepchem.com. The reaction introduces a nitro group onto the phenyl ring, yielding 4-[3-(4-nitrophenyl)propyl]pyridine prepchem.com. This nitro-substituted intermediate can then be catalytically hydrogenated to simultaneously reduce the pyridine ring to piperidine and the nitro group to an amine, thus affording a phenyl-substituted analogue of this compound.

Table 1: Example of Phenyl Ring Substitution Reaction

| Reactant | Reagents | Product | Temperature | Ref. |

|---|---|---|---|---|

| 4-(3-Phenylpropyl)pyridine | Nitric Acid, Sulfuric Acid | 4-[3-(4-Nitrophenyl)propyl]pyridine | < 10°C | prepchem.com |

Stereoselective Synthesis of Enantiomeric Forms

The synthesis of specific enantiomers of chiral piperidine derivatives is crucial in pharmaceutical development, as different stereoisomers can exhibit distinct biological activities. Asymmetric synthesis aims to produce a single enantiomer, avoiding the need for challenging chiral separations researchgate.net. Methodologies for achieving this include the use of chiral auxiliaries, chiral catalysts, and starting materials from the chiral pool researchgate.net.

Advanced techniques like asymmetric copper-catalyzed cyclizative aminoboration have been developed for the enantioselective synthesis of chiral 2,3-disubstituted piperidines nih.gov. This type of reaction utilizes a chiral ligand, such as (S, S)-Ph-BPE, in complex with a copper catalyst to induce stereoselectivity. An acyclic hydroxylamine ester substrate containing an alkene can undergo intramolecular cyclization to form the piperidine ring with high enantiomeric excess (ee) nih.gov. While this specific example produces 2,3-disubstituted piperidines, the principles of using chiral metal catalysts are broadly applicable to the stereocontrolled synthesis of other substituted piperidines, including potential chiral analogues of this compound.

Intermediate Compounds in this compound Synthesis

The synthesis of the target molecule and its analogues relies heavily on the preparation and manipulation of key intermediate compounds. These molecules serve as versatile platforms for introducing the required structural features.

Role of Piperidine-4-carboxylic Acid Methyl Esters in Analog Synthesis

Piperidine-4-carboxylic acid methyl ester, also known as methyl isonipecotate, and its N-protected forms (e.g., N-Boc-piperidine-4-carboxylic acid methyl ester) are highly valuable intermediates in the synthesis of 4-substituted piperidines chemicalbook.comresearchgate.netchemicalbook.com. The ester group at the 4-position provides a reactive handle that can be transformed into a wide range of functional groups.

For example, the N-Boc protected ester can be synthesized by treating methyl isonipecotate with di-tert-butyl dicarbonate (Boc anhydride) chemicalbook.com. This intermediate can then be used in multi-step synthetic sequences. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with other molecules, or it can be reduced to an alcohol and further functionalized. This versatility makes it a cornerstone for building complex piperidine-containing structures, including analogues of fentanyl and other pharmacologically active agents researchgate.netdtic.mil.

Utilization of 4-(3-Phenylpropyl)pyridine as a Reactant

One of the most direct precursors to this compound is 4-(3-phenylpropyl)pyridine. The synthesis of the target compound can be achieved through the reduction of the pyridine ring of this precursor. This transformation is typically accomplished via catalytic hydrogenation nih.govdtic.mil.

The reaction involves treating 4-(3-phenylpropyl)pyridine with hydrogen gas under pressure in the presence of a metal catalyst. Common catalysts for pyridine reduction include nickel, rhodium, and palladium nih.govdtic.mil. The reaction conditions, such as temperature, pressure, and choice of catalyst, are optimized to ensure complete saturation of the aromatic pyridine ring to form the piperidine ring without affecting the phenyl group. This method is a robust and widely used strategy for preparing piperidine derivatives from their corresponding pyridine precursors nih.gov.

Preparation of Key Piperidine Intermediates (e.g., 4-phenyl-4-hydroxypiperidine)

For the synthesis of certain analogues, 4-phenyl-4-hydroxypiperidine and its derivatives are critical intermediates google.comresearchgate.netnih.gov. These compounds are key building blocks for various central nervous system-active drugs guidechem.com.

A common synthesis for these intermediates starts from a protected 4-piperidone, such as N-benzyl-4-piperidone. This ketone undergoes a Grignard reaction with a phenylmagnesium halide (e.g., phenylmagnesium bromide). The nucleophilic phenyl group attacks the carbonyl carbon of the piperidone, and subsequent aqueous workup yields N-benzyl-4-phenyl-4-hydroxypiperidine guidechem.com. The benzyl protecting group on the nitrogen can be removed later in the synthetic sequence if required. This approach provides efficient access to the 4-aryl-4-hydroxy-piperidine scaffold, which is present in numerous pharmaceutical compounds nih.gov.

Advanced Synthetic Techniques and Reaction Conditions

Modern organic synthesis employs a range of advanced techniques to improve the efficiency, selectivity, and environmental footprint of chemical reactions. The synthesis of this compound and its analogues benefits from such developments.

Catalytic hydrogenation, as mentioned for the reduction of 4-(3-phenylpropyl)pyridine, is a cornerstone technique. Advances in this area include the development of highly active and selective catalysts that can operate under milder conditions (lower temperatures and pressures) nih.gov. For instance, rhodium and iridium complexes can be used for the asymmetric hydrogenation of pyridinium salts, allowing for the stereoselective synthesis of chiral piperidines nih.gov.

Multicomponent reactions (MCRs) represent another advanced strategy, where three or more reactants combine in a single operation to form a product that contains portions of all starting materials mdpi.com. These reactions are highly efficient and can be used to rapidly generate libraries of complex piperidine derivatives. For instance, stereoselective MCRs using ammonium acetate (B1210297) as a nitrogen source can produce highly substituted piperidines in a one-pot process mdpi.com.

Furthermore, intramolecular cyclization reactions are powerful methods for constructing the piperidine ring. These can be catalyzed by various metals, including gold and rhodium, and can proceed through different mechanisms such as alkene amination or reductive hydroamination/cyclization cascades nih.govmdpi.com. These advanced methods provide chemists with powerful tools to construct the piperidine core with high levels of control over its substitution pattern and stereochemistry.

Table 2: Common Catalysts in Piperidine Synthesis

| Reaction Type | Catalyst System | Substrate Example | Ref. |

|---|---|---|---|

| Pyridine Hydrogenation | Raney-Ni | Pyridine | dtic.mil |

| Pyridine Hydrogenation | Rhodium(I) complex | Fluoropyridines | nih.gov |

| Asymmetric Hydrogenation | Iridium complex | Pyridinium salts | nih.gov |

| Asymmetric Cyclization | Copper(I) / Chiral Ligand | Acyclic amino-alkenes | nih.gov |

Catalytic Reactions in Piperidine Derivative Synthesis (e.g., Palladium Catalysis)

Catalytic hydrogenation of substituted pyridines is a primary and direct route to synthesizing piperidine derivatives. nih.gov This fundamental process is crucial in modern organic synthesis and can be achieved using various transition metal catalysts. nih.govorganic-chemistry.org

Palladium Catalysis: Palladium-based catalysts are versatile and widely used in the synthesis of piperidines. For instance, palladium on carbon (Pd/C) is effective for the reduction of pyridine N-oxides to piperidines using ammonium formate. organic-chemistry.org Palladium catalysis is also instrumental in intramolecular amination reactions to form the piperidine ring. nih.gov A notable application is the palladium-catalyzed reductive Heck coupling, which allows for the construction of highly substituted piperidine rings with stereocontrol, avoiding the use of more toxic reagents like Ni(COD)₂. nih.gov This method involves intercepting an alkylpalladium intermediate with a hydride source. nih.gov Furthermore, palladium catalysis has been successfully applied to the hydrogenation of fluorinated pyridines, a method effective in the presence of air and moisture. nih.gov

Other Catalytic Systems: Besides palladium, other transition metals play a key role in piperidine synthesis.

Rhodium (Rh): Rhodium complexes are effective for the asymmetric hydrogenation of pyridine derivatives. nih.gov For example, a rhodium-catalyzed reductive transamination can produce a variety of chiral piperidines from pyridinium salts with excellent selectivity. dicp.ac.cn

Iridium (Ir): Iridium(III) complexes have been developed for the robust and selective ionic hydrogenation of pyridines to the corresponding piperidines. chemrxiv.org This method is notable for its tolerance of sensitive functional groups like nitro, azido, and bromo groups, and it operates with low catalyst loadings. chemrxiv.org

Ruthenium (Ru): Ruthenium-based catalysts, in conjunction with borane-ammonia, can be used for the transfer hydrogenation of pyridines to produce the corresponding piperidine structures. organic-chemistry.org

Cobalt (Co): Cobalt-catalyzed radical cyclization of linear amino-aldehydes presents another route to forming substituted piperidines. nih.govchemrxiv.org

A common precursor for obtaining this compound is 4-phenylpyridine, which can be hydrogenated. Another strategy involves the alkylation of 4-methylpyridine, followed by catalytic hydrogenation to reduce the pyridine ring. youtube.com

Optimization of Reaction Parameters (Temperature, Solvents, Reagents)

The efficiency, yield, and selectivity of synthetic reactions are highly dependent on various parameters. sigmaaldrich.com The optimization of these conditions is a critical step in developing a viable synthetic route. nih.gov

Temperature: Reaction temperature significantly influences reaction rates and the formation of side products. For instance, in the synthesis of triphenylmethanol via a Grignard reaction, increased temperatures can favor the formation of the biphenyl side product. libretexts.org In catalytic hydrogenations, temperature control is crucial; for example, a rhodium-catalyzed hydrogenation of pyridines can be conducted at a mild 80 °C in water. organic-chemistry.org Some reactions, like the Grignard addition to pyridine N-oxides, are performed at low temperatures (-40 °C to -78 °C) to prevent undesired side reactions like ring-opening. diva-portal.org

Solvents: The choice of solvent is paramount as it can stabilize reagents and intermediates. Ether-based solvents like diethyl ether or tetrahydrofuran (THF) are essential for the formation and stability of Grignard reagents, as they are aprotic and form stabilizing Lewis acid-base complexes. adichemistry.comsigmaaldrich.com In a study on iridium-catalyzed hydrogenation, methanol was used as the solvent. chemrxiv.org The polarity and coordinating ability of the solvent can dramatically affect the outcome of a catalytic cycle.

Reagents and Catalysts: The selection of reagents and the catalyst system is fundamental to the success of the synthesis. In palladium-catalyzed reactions, the choice of ligand can influence the stereoselectivity. nih.gov For Grignard reactions, activation of the magnesium metal with iodine or 1,2-diiodoethane is often necessary to initiate the reaction by removing the passivating oxide layer. adichemistry.com Catalyst loading is another parameter to be optimized; for example, iridium-catalyzed hydrogenations can be effective at low loadings of just 2 mol%. chemrxiv.org

The table below summarizes the optimization of parameters for a generic piperidine synthesis via catalytic hydrogenation.

| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale for Optimization |

|---|---|---|---|

| Catalyst | 10% Pd/C | [Ir(cod)Cl]₂ with ligand | Iridium catalyst shows higher tolerance for functional groups and better selectivity. chemrxiv.org |

| Temperature | 100 °C | Room Temperature to 50 °C | Lower temperatures can reduce the formation of byproducts and improve selectivity. libretexts.org |

| Pressure (H₂) | 1 atm | 50 bar | Higher hydrogen pressure increases the rate of hydrogenation. chemrxiv.org |

| Solvent | Ethanol | Methanol with Trifluoroacetic Acid (TFA) | The acidic methanol medium facilitates the ionic hydrogenation mechanism. chemrxiv.org |

| Reaction Time | 24 hours | 18 hours | Optimization leads to a more efficient process with reduced reaction time. chemrxiv.org |

Purification and Characterization of Synthesized Compounds

Following the chemical synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The identity and purity of the final compound, this compound, are then confirmed using various analytical techniques.

Purification: Common methods for the purification of synthesized piperidine derivatives include:

Column Chromatography: This is a standard technique used to separate the desired product from impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). organic-chemistry.org Elution with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) allows for the isolation of the pure compound.

Precipitation and Recrystallization: The product can sometimes be precipitated from the reaction mixture by adding a non-solvent. mdpi.com Recrystallization from an appropriate solvent can further enhance purity, especially for solid compounds. organic-chemistry.org

Distillation: For liquid products, distillation under reduced pressure can be an effective method of purification.

Characterization: Once purified, the structure and purity of this compound are confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for structural elucidation of organic molecules. They provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the phenyl, propyl, and piperidine moieties and their connectivity. mdpi.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, thus confirming the molecular formula (C₁₄H₂₁N for this compound). mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks would include C-H stretches for aromatic and aliphatic groups, and an N-H stretch for the secondary amine of the piperidine ring. mdpi.com

The table below lists the expected characterization data for this compound.

| Technique | Expected Observation | Information Gained |

|---|---|---|

| ¹H NMR | Signals in aromatic region (~7.1-7.3 ppm), aliphatic region (~1.0-3.0 ppm), and a broad signal for N-H. | Confirms proton environment and connectivity. |

| ¹³C NMR | Signals for aromatic carbons (~125-142 ppm) and aliphatic carbons in the propyl chain and piperidine ring. | Confirms the carbon skeleton of the molecule. |

| Mass Spectrometry (EI-MS) | Molecular ion peak [M]⁺ at m/z = 203.33. | Confirms the molecular weight and formula (C₁₄H₂₁N). fishersci.ca |

| Infrared (IR) | N-H stretch (~3300 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), aliphatic C-H stretch (~2800-3000 cm⁻¹). | Identifies key functional groups. |

Pharmacological Investigations and Biological Activities of 4 3 Phenylpropyl Piperidine and Derivatives

Central Nervous System (CNS) Activity and Neurotransmitter Systems

Derivatives of 4-(3-phenylpropyl)piperidine are known to interact with monoamine transporters, which are responsible for the reuptake of dopamine (B1211576), serotonin (B10506), and norepinephrine from the synaptic cleft. By inhibiting these transporters, these compounds can modulate neurotransmitter levels, leading to a range of effects on the CNS.

The dopamine transporter (DAT) is a primary target for many this compound derivatives. The central mechanism of action for substances like cocaine involves binding to the DAT, which elevates synaptic dopamine levels and produces stimulant effects nih.gov. Consequently, derivatives of this compound have been developed as potent and selective ligands for DAT nih.gov.

Structure-activity relationship (SAR) studies on analogues of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine have yielded compounds with high affinity for the DAT. For instance, bioisosteric replacement of a phenyl group with a thiophene moiety has produced some of the most potent compounds in this series nih.gov. Modifications to the N-propyl side chain, such as the introduction of a double bond, did not significantly alter activity nih.gov. In another series, analogues of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine were synthesized and evaluated, with unsubstituted and fluoro-substituted compounds generally showing the highest activity and selectivity for the DAT nih.govnih.gov. One compound, 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, demonstrated high potency and was particularly selective for the DAT nih.govnih.gov.

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity Ratio (DAT/SERT) |

|---|---|---|---|

| GBR 12909 | 14 | 85 | 6.1 |

| Compound 9 (analogue of 1a) | 6.6 | 223 | 33.8 |

| Compound 19a (analogue of 1a) | 6.0 | 180 | 30.0 |

Data sourced from reference nih.gov. GBR 12909 is a reference compound. Compounds 9 and 19a are novel analogues of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine.

The serotonin transporter (SERT) is another key target for this class of compounds. The selectivity of these derivatives, often expressed as the ratio of affinity for DAT versus SERT, is a critical factor in their pharmacological profile. Many research efforts have focused on designing molecules that are highly selective for DAT over SERT to minimize off-target effects nih.govnih.gov.

In the investigation of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues, several compounds were identified that were more potent and selective for DAT relative to SERT when compared to the reference compound GBR 12909 nih.gov. Similarly, SAR studies of 4-benzylpiperidine carboxamides, a related class of piperidine (B6355638) derivatives, showed that the nature of aromatic ring substituents played a critical role in determining selectivity toward SERT and DAT cellsignal.comtocris.com. Specifically, compounds with a biphenyl group tended to show higher inhibition of SERT, whereas those with a diphenyl group were more selective for DAT cellsignal.comtocris.com.

Research on 4-benzylpiperidine carboxamides has provided insights into the structural requirements for NET inhibition. It was found that compounds featuring a 2-naphthyl ring exhibited a higher degree of inhibition on NET and SERT compared to those with a 1-naphthyl ring cellsignal.comtocris.com. In some piperidine-based cocaine analogues, N-demethylation led to improved activity at both SERT and NET with only modest changes at DAT nih.gov.

The interaction of this compound derivatives with monoamine transporters, particularly DAT, often translates into observable behavioral effects, such as changes in spontaneous locomotor activity. Studies on related piperidine compounds have demonstrated clear modulatory effects.

For example, the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) produce biphasic effects on locomotor activity in rats. At low doses, both enantiomers induce sedation by stimulating inhibitory dopamine autoreceptors acs.org. As the dose increases, the effects diverge: the partial agonist (-)-3-PPP causes suppression of locomotion, while the full agonist (+)-3-PPP leads to behavioral activation through stimulation of postsynaptic receptors acs.org. Similarly, certain piperidine-based cocaine analogues have been shown to increase locomotor activity. One such compound produced a monotonic increase in activity over time, similar to cocaine, while another produced biphasic effects characterized by initial depression followed by delayed stimulation nih.govchemimpex.com.

Drug discrimination is a behavioral pharmacology procedure used to assess the subjective effects of drugs. In these studies, animals are trained to recognize the internal state produced by a specific drug and differentiate it from a saline injection. This method is often used to determine if a novel compound has subjective effects similar to a known substance, such as cocaine.

Studies on piperidine-based analogues of cocaine have shown that some of these compounds can fully substitute for cocaine in drug discrimination tests. Specifically, an alcohol and an ester derivative were found to have potency similar to that of cocaine in rats trained to discriminate cocaine from saline nih.govchemimpex.com. In contrast, a study on a benztropine analogue with high DAT affinity found that it did not produce cocaine-appropriate responding, suggesting that high DAT affinity alone does not always confer cocaine-like subjective effects nih.gov. Furthermore, the structurally related piperazine (B1678402) GBR 12909 has also been characterized in drug discrimination procedures, where it was shown to have distinct discriminative-stimulus effects nih.gov.

Potential Therapeutic Applications of this compound Derivatives

The unique structure of this compound and its ability to interact with various biological targets make it a valuable scaffold in the synthesis of novel therapeutic agents frontierspartnerships.org. Its derivatives are being explored for a wide range of applications, primarily focused on CNS disorders but also extending to other areas like oncology.

The parent compound is considered a key intermediate in the development of pharmaceuticals such as analgesics and antidepressants frontierspartnerships.org. Its favorable properties, including the ability to cross the blood-brain barrier, enhance its utility in medicinal chemistry for targeting CNS disorders frontierspartnerships.org.

Specific therapeutic avenues for derivatives include:

Anticancer Agents: Piperidine and its derivatives have been reported to possess anticancer properties. Novel (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives have been synthesized and evaluated for antiproliferative activity against human leukemia cells nih.gov. Some of these compounds were found to inhibit the growth of K562 and Reh leukemia cells at low concentrations nih.gov. Other piperidine derivatives are also being investigated for activity against various cancers, including breast and prostate cancer princeton.edu.

Opioid Receptor Antagonists: While not direct derivatives of this compound, structurally related N-substituted 4-(3-hydroxyphenyl)piperidines and piperazines have been identified as pure opioid receptor antagonists princeton.edu. This highlights the versatility of the piperidine scaffold in generating ligands for different receptor systems, with potential applications in treating opioid overdose and addiction princeton.edu.

Cocaine Abuse Medication: Due to their high affinity for the dopamine transporter, derivatives of this compound, particularly analogues of GBR 12909, are being investigated as potential medications to treat cocaine addiction nih.govnih.gov. The goal is to develop compounds that can block the effects of cocaine without having stimulant or addictive properties themselves nih.gov.

Analgesic Properties and Mechanisms of Action

The piperidine nucleus is a core component of several well-known opioid analgesics, such as pethidine and fentanyl, which has spurred research into the pain-relieving potential of its derivatives. wisdomlib.orgpainphysicianjournal.com Phenylpiperidines, in particular, have a significant role in pain medicine. painphysicianjournal.com Synthetic derivatives of this compound have been developed and evaluated for their analgesic effects, often showing promise in preclinical models. chemimpex.comnih.gov

The mechanism of action for the analgesic effects of many phenylpiperidine derivatives is linked to their interaction with opioid receptors. painphysicianjournal.com For example, fentanyl, a potent synthetic opioid of the phenylpiperidine class, acts primarily as a mu-opioid receptor agonist. painphysicianjournal.com Its binding to these receptors in the dorsal horn of the spinal cord inhibits ascending pain pathways, which increases the patient's pain threshold and produces analgesia. painphysicianjournal.com

Research into other derivatives has shown that even minor structural changes can influence analgesic potency. For instance, preliminary pharmacological testing of compounds like 1-methyl-3-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-piperidinol and its propanoyloxypiperidine analog showed them to be weakly active in the writhing test for analgesia. nih.gov In contrast, studies on 4-hydroxy-4-phenyl piperidine derivatives demonstrated that the substitution of a methyl group at the nitrogen atom of the piperidine ring was a critical factor in significantly enhancing analgesic potency. wisdomlib.org Some alkyl piperidine derivatives have been found to be more potent analgesics than their parent compounds. pjps.pk The analgesic activity of these compounds is often evaluated using methods like the tail immersion test, which measures the response to a thermal stimulus. pjps.pk

Table 1: Analgesic Activity of Selected Piperidine Derivatives

| Compound | Test Model | Activity | Source |

|---|---|---|---|

| 1-methyl-3-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-piperidinol | Writhing test (mice) | Weakly active | nih.gov |

| 1-methyl-3(3-hydroxy-3-phenylpropyl)-4-phenyl-4-propanoyloxypiperidine | Writhing test (mice) | Weakly active | nih.gov |

| 4-Hydroxy-4-Phenyl Piperidine Derivatives (with N-methyl substitution) | Eddy's hot plate method (mice) | Significantly enhanced analgesic response | wisdomlib.org |

| Various alkyl piperidine derivatives | Tail immersion method | Varying degrees of potent analgesia | pjps.pk |

Anti-inflammatory Activities

Derivatives of the piperidine scaffold have demonstrated notable anti-inflammatory properties in various experimental models. For example, a study investigating 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) revealed significant effects on both acute and chronic inflammation. nih.gov In the carrageenan-induced paw edema test, an established model for acute inflammation, compound C1 reduced edema by 61.98%, 80.84%, and 90.32% at different doses. nih.gov This effect was comparable to the potent non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Furthermore, in the cotton pellet granuloma test, which assesses the chronic phase of inflammation, C1 showed a 46.1% antiproliferative effect. nih.gov The compound also significantly inhibited hyaluronidase-induced increases in capillary permeability, a key factor in the inflammatory response. nih.gov

In another line of research, newly synthesized (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives were screened for their anti-inflammatory activity using the carrageenan-induced footpad edema assay. researchgate.net These compounds exhibited a varying degree of edema inhibition, ranging from 52% to 67%. researchgate.net Similarly, studies on N-phenyl piperazine derivatives, which share structural similarities, also showed a dose-dependent anti-inflammatory response. biomedpharmajournal.org Certain piperlotines, which are α,β-unsaturated amides containing a piperidine ring, have also exhibited excellent in vivo anti-inflammatory activity, particularly when administered topically in the TPA acute inflammation model in mice. scielo.org.mx

Table 2: Anti-inflammatory Activity of Piperidine Derivatives in the Carrageenan-Induced Paw Edema Model

| Compound | Result | Source |

|---|---|---|

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) | 90.32% edema reduction | nih.gov |

| Indomethacin (Reference Drug) | 89.93% edema reduction | nih.gov |

| {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives | 52% to 67% inhibition of edema | researchgate.net |

Antimicrobial Activity

The piperidine framework is a component of various compounds investigated for their antimicrobial properties. Research has shown that derivatives of this compound can be effective against a range of microbial pathogens, including bacteria and fungi.

In one study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and evaluated for their in vitro antimicrobial efficacy against important plant pathogens. nih.gov Several of these compounds (specifically 8b, 8d, 8g, 8h, 8i, and 8j) demonstrated significant antimicrobial activity against the bacteria Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, as well as the fungi Alternaria solani and Fusarium solani, with potency comparable to standard antimicrobial agents like chloramphenicol and mancozeb. nih.gov

Other studies have also highlighted the antimicrobial potential of novel piperidine derivatives. For instance, certain synthesized piperidine compounds were active against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. biointerfaceresearch.com Another investigation into six novel piperidine derivatives found that one compound, in particular, exhibited the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against seven different bacteria, including Bacillus cereus, Bacillus subtilis, and Klebsiella pneumoniae. academicjournals.orgresearchgate.net The same study also noted that some of these derivatives showed varying degrees of inhibition against fungal species such as Aspergillus niger, Aspergillus flavus, and Candida albicans. academicjournals.orgresearchgate.net

Exploration in Antidepressant Development

This compound serves as a valuable building block in the synthesis of compounds with potential antidepressant activity. chemimpex.com The phenylpiperidine structure is found in established antidepressant medications, such as paroxetine, which is a selective serotonin reuptake inhibitor (SSRI). wikipedia.org This has motivated further exploration of its derivatives for novel antidepressant agents.

Research into piperamide derivatives bearing piperidine and piperazine moieties has yielded compounds with significant antidepressant-like effects in preclinical behavioral models. nih.gov When evaluated using the forced swim test (FST) and tail suspension test (TST) in mice, some of the synthesized compounds were found to be active. nih.gov Further investigation revealed that these active compounds also acted as inhibitors of monoamine oxidase A and B (MAO-A and MAO-B), an established mechanism for antidepressant drugs. nih.gov The replacement of a piperazine ring with a piperidine ring in certain aralkyl derivatives has been shown to be effective in enhancing the inhibition of serotonin reuptake, a key target in antidepressant therapy. nih.gov

Relevance in Addressing Neurological Disorders

The this compound structure is of significant interest in the field of neuroscience for its potential to address various neurological disorders. chemimpex.com A critical feature of these compounds is their ability to cross the blood-brain barrier, allowing them to interact with targets within the central nervous system. chemimpex.com As such, they are utilized as tools to study neurotransmitter systems and to understand the effects of drugs on brain function. chemimpex.com

Analogues of this compound have been synthesized and evaluated for their binding to key CNS targets like the dopamine and serotonin transporters. nih.gov These transporters play a crucial role in regulating neurotransmitter levels, and their modulation is a key strategy in treating a range of neurological and psychiatric conditions. The development of ligands with high potency and selectivity for these transporters is an active area of research. nih.gov Furthermore, some phenylpiperidine derivatives have been developed as antiparkinsonian agents, such as budipine, highlighting the therapeutic versatility of this chemical class in neurology. wikipedia.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound analogues, SAR studies have provided valuable insights into optimizing their potency and selectivity for various biological targets, particularly receptors and transporters in the central nervous system.

Impact of N-Substituents on Receptor Binding and Selectivity

The substituent attached to the nitrogen atom of the piperidine ring is a critical determinant of the pharmacological profile of this compound analogues. Modifications at this position can profoundly affect a compound's binding affinity, selectivity, and functional activity (i.e., whether it acts as an agonist or antagonist).

In the context of opioid receptors, SAR studies of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that the N-substituent primarily influences antagonist potency and receptor selectivity. acs.orgnih.gov For example, N-phenylpropyl analogues were found to be more potent antagonists than their corresponding N-methyl counterparts at mu (μ), delta (δ), and kappa (κ) opioid receptors. acs.org This contrasts with many other classes of opioids where N-methyl substitution often leads to agonist activity, while larger groups like N-allyl confer antagonist properties. nih.gov

Studies on analogues of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine, a potent dopamine transporter (DAT) ligand, have also highlighted the importance of the N-substituent. nih.gov Researchers synthesized various analogues with different alkyl chain lengths and substitutions to optimize activity and selectivity for the dopamine transporter over the serotonin transporter (5-HT). nih.gov In this series, the compound 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine demonstrated high potency and was the most selective for the dopamine transporter, indicating that the N-benzyl group was favorable for this specific target profile. nih.gov

Table 3: Effect of N-Substituents on Opioid Receptor Binding

| Parent Compound | N-Substituent | Receptor Profile | Potency Comparison | Source |

|---|---|---|---|---|

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | -Methyl | Opioid Antagonist | Less potent | acs.org |

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | -Phenylpropyl | Opioid Antagonist | More potent | acs.org |

Influence of Substitutions on the Phenylpropyl Side Chain on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by chemical substitutions on the phenylpropyl side chain. These modifications influence the compound's affinity and selectivity for biological targets, particularly monoamine transporters like the dopamine transporter (DAT) and the serotonin transporter (SERT).

Structure-activity relationship (SAR) studies on analogues of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine have shown that certain modifications enhance potency and selectivity for the DAT. For instance, the bioisosteric replacement of the terminal phenyl group on the propyl side chain with a thiophene moiety has produced some of the most potent compounds in this series. nih.gov This substitution highlights that the aromatic character is crucial, but the specific nature of the aromatic ring can be fine-tuned to optimize interactions with the transporter.

Conversely, other modifications have a less pronounced effect. The introduction of a double bond into the N-propyl side chain, creating a phenylpropenyl group, did not significantly alter the compounds' activities at the DAT or SERT. nih.gov In other related series, such as rimcazole analogues, the N-phenylpropyl substituent was found to be critical for retaining moderate affinity at the dopamine transporter. miami.edu Similarly, in a series of tropane-like compounds, replacing an N-methyl group with an N-phenylpropyl group led to a 3- to 10-fold increase in binding affinity for the DAT, although this came at the cost of reduced selectivity over the SERT. researchgate.net

These findings underscore the importance of the entire N-(3-phenylpropyl) moiety for high-affinity DAT binding and demonstrate that while the propyl linker is generally optimal, modifications to the terminal phenyl ring can yield significant gains in potency and selectivity.

| Compound | Modification on Phenylpropyl Side Chain | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity Ratio (DAT/SERT) |

|---|---|---|---|---|

| GBR 12909 (Reference) | Phenylpropyl | 14.0 | 85.4 | 6.1 |

| Compound 9 | Phenylpropyl with Thiophene replacing a Phenyl in the benzhydryl group | 6.6 | 223.0 | 33.8 |

| Compound 19a | Thienylpropyl (Bioisosteric replacement) | 6.0 | 180.0 | 30.0 |

Stereochemical Effects on Pharmacological Profiles

Stereochemistry plays a pivotal role in the pharmacological profiles of piperidine derivatives, as enantiomers of a chiral compound can exhibit markedly different potencies, selectivities, and even mechanisms of action. The spatial arrangement of atoms dictates how a molecule fits into and interacts with its biological target.

A clear example of this is seen with the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a compound related to the this compound scaffold. The two enantiomers, (-)3-PPP and (+)3-PPP, produce distinct behavioral effects in rats. nih.gov At low doses, both enantiomers cause sedation by stimulating inhibitory dopamine autoreceptors. However, at higher doses, their effects diverge significantly. The (+) enantiomer acts as a full agonist at postsynaptic dopamine receptors, leading to behavioral stimulation. In contrast, the (-) enantiomer acts as a partial agonist, and at higher doses, its postsynaptic receptor blockade effect predominates, resulting in a suppression of locomotion. nih.gov

This demonstrates that the stereocenter fundamentally alters the nature of the interaction with the dopamine receptor, distinguishing between a full and a partial agonist profile. This principle is not unique to 3-PPP; for the atypical dopamine reuptake inhibitor modafinil, the R-enantiomer (armodafinil) displays a threefold higher affinity for the DAT than the S-enantiomer. biorxiv.org

| Enantiomer | Receptor Action | Effect on Locomotor Activity |

|---|---|---|

| (+)3-PPP | Full agonist at postsynaptic dopamine receptors | Biphasic: Suppression followed by stimulation |

| (-)3-PPP | Partial agonist at postsynaptic dopamine receptors | Suppression of locomotion |

Molecular Modeling and Ligand-Receptor Interactions

Molecular modeling techniques, such as docking and molecular dynamics simulations, are indispensable tools for understanding the interactions between this compound derivatives and their receptor targets at an atomic level. These computational methods provide insights into the specific binding modes and the key amino acid residues involved, guiding the rational design of new, more potent, and selective ligands.

Docking studies predict the preferred orientation of a ligand within a receptor's binding pocket. For piperidine-containing scaffolds, a common interaction motif involves the protonated nitrogen atom of the piperidine ring forming a crucial ionic bond or salt bridge with an acidic amino acid residue in the receptor. chemrxiv.org For example, in the sigma-1 (σ1) receptor, this interaction occurs with glutamic acid-172 (Glu172), while in the dopamine D4 receptor, the key residue is aspartic acid-115 (Asp115). chemrxiv.org

Beyond this primary anchor point, hydrophobic and aromatic interactions stabilize the ligand-receptor complex. The phenylpropyl side chain often extends into a lipophilic pocket, where it can engage in π-π stacking or van der Waals interactions with aromatic and aliphatic amino acid residues. Molecular dynamics simulations of σ1 receptor ligands have identified a binding pocket composed of residues such as Leu105, Tyr206, Leu182, and Ala185 that interact with the ligand. d-nb.info The accuracy of these computational models can be validated by comparing the predicted binding pose of a known ligand with its orientation in an experimentally determined crystal structure, often using the root-mean-square deviation (RMSD) as a metric for similarity. mdpi.com

In Vitro and In Vivo Biological Evaluation Assays

Radioligand Binding Assays for Transporter Affinity

Radioligand binding assays are a standard in vitro method used to determine the binding affinity of a compound for a specific receptor or transporter. The principle of this assay is competitive displacement. A tissue preparation (e.g., rat striatal membranes) rich in the target transporter is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target with high affinity) and varying concentrations of the unlabeled test compound.

The test compound competes with the radioligand for binding to the transporter. By measuring the amount of radioactivity displaced at each concentration, a competition curve can be generated. From this curve, the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand—is determined. This value is an inverse measure of the compound's binding affinity. Commonly used radioligands for the dopamine transporter include [³H]WIN 35,428 and [¹²⁵I]RTI-55, while [³H]citalopram is often used for the serotonin transporter. nih.govnih.gov

Behavioral Pharmacology Models (e.g., Locomotor Activity, Drug Discrimination)

Locomotor Activity: This model assesses the effect of a compound on spontaneous movement in rodents. Compounds that enhance dopamine signaling, such as dopamine reuptake inhibitors, typically increase locomotor activity. wikipedia.org However, the effect can be complex; some compounds show biphasic effects, causing sedation at low doses (due to autoreceptor stimulation) and hyperactivity at higher doses (due to postsynaptic receptor stimulation). nih.gov For example, injecting the dopamine D2 agonist (-)3-PPP directly into the nucleus accumbens, a key brain region for locomotion, suppresses exploratory activity in rats. nih.gov

Drug Discrimination: This is a more sophisticated behavioral model used to assess the subjective, interoceptive effects of a drug. nih.gov Animals, typically rats or pigeons, are trained to recognize the internal state produced by a specific drug (e.g., cocaine). They are trained to press one lever to receive a reward (like a food pellet) after being administered the training drug and a different lever after being given a vehicle (saline). Once the animal can reliably discriminate between the drug and vehicle, test compounds are administered. If the animal predominantly presses the "drug" lever, the test compound is said to "generalize" to the training drug, indicating that it produces similar subjective effects. For example, the selective dopamine reuptake inhibitor GBR 12909 has been shown to fully generalize to cocaine in drug discrimination studies, suggesting a similar mechanism of action and abuse potential. nih.gov

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial potential of derivatives of this compound has been explored against a variety of microbial pathogens. One notable study focused on a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their efficacy against important plant pathogenic bacteria and fungi. In this research, the synthesized compounds were evaluated for their ability to inhibit the growth of two bacterial strains, Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, and two fungal strains, Alternaria solani and Fusarium solani.

The investigation revealed that the nature of the substitutions on both the benzhydryl and sulfonamide rings significantly influences the antimicrobial activity of these derivatives. Several of the newly synthesized compounds, specifically 8b, 8d, 8g, 8h, 8i, and 8j , demonstrated significant and potent antimicrobial activities when compared to standard antimicrobial agents. nih.gov The findings from this study underscore the promise of the this compound scaffold in the development of novel antimicrobial agents.

Table 1: Investigated Antimicrobial Activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine Derivatives

| Microorganism | Type | Significance |

|---|---|---|

| Xanthomonas axonopodis pv. vesicatoria | Bacterium | Plant Pathogen |

| Ralstonia solanacearum | Bacterium | Plant Pathogen |

| Alternaria solani | Fungus | Plant Pathogen |

| Fusarium solani | Fungus | Plant Pathogen |

Preclinical Pharmacological Testing (e.g., Writhing Test for Analgesia)

The analgesic properties of compounds related to the this compound structure have been a key area of interest in pharmacological research. The writhing test, a common preclinical model for assessing peripheral analgesic activity, has been employed to evaluate the potential of these derivatives to alleviate pain. In this test, a chemical irritant is administered to an animal model, typically a mouse, which induces a characteristic stretching and writhing response. The efficacy of a potential analgesic is determined by its ability to reduce the number of these writhes compared to a control group. This test is particularly sensitive to peripherally acting analgesics. nih.gov

In a preliminary pharmacological study, two derivatives, 1-methyl-3-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-piperidinol and 1-methyl-3-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-propanoyloxypiperidine, were synthesized and evaluated for their analgesic potential. The results from the writhing test indicated that these compounds were weakly active in reducing the writhing response in mice. While this initial finding suggests a modest analgesic effect, it also highlights the potential of the core structure for further modification to enhance analgesic potency.

Table 2: Preclinical Analgesic Evaluation of this compound Related Derivatives

| Compound | Test Model | Observed Activity |

|---|---|---|

| 1-methyl-3-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-piperidinol | Writhing Test | Weakly active |

| 1-methyl-3-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-propanoyloxypiperidine | Writhing Test | Weakly active |

Advanced Characterization and Analytical Techniques in 4 3 Phenylpropyl Piperidine Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(3-phenylpropyl)piperidine. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize this compound.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.15-7.26 ppm. rsc.org The protons on the piperidine (B6355638) ring and the propyl chain exhibit distinct chemical shifts and coupling patterns, allowing for their unambiguous assignment. For instance, the protons of the propyl chain's methylene (B1212753) groups and the piperidine ring's methylene groups show signals in the aliphatic region of the spectrum. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1-(3-phenylpropyl)piperidine, a closely related compound, the spectrum shows signals at δ 142.3, 128.3, 128.2, and 125.6 ppm, which are attributed to the carbons of the phenyl group. rsc.org The carbons of the piperidine ring and the propyl chain appear at higher field, with signals at δ 58.9, 54.6, 33.9, 28.7, 26.0, and 24.5 ppm. rsc.org Similar characteristic peaks are expected for this compound.

Table 1: Representative NMR Data for Phenylpropylpiperidine Derivatives

| Nucleus | Chemical Shift (δ ppm) | Compound |

|---|---|---|

| ¹³C | 142.3, 128.3, 128.2, 125.6 | 1-(3-Phenylpropyl)piperidine rsc.org |

| ¹³C | 58.9, 54.6, 33.9, 28.7, 26.0, 24.5 | 1-(3-Phenylpropyl)piperidine rsc.org |

| ¹H | 7.15-7.26 (m) | 1-(3-Phenylpropyl)piperidine rsc.org |

| ¹H | 2.61 (t), 2.31-2.36 (m), 1.82 (p), 1.41-1.58 (m) | 1-(3-Phenylpropyl)piperidine rsc.org |

Note: This table provides data for a closely related compound and is for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (203.33 g/mol ). nih.govvwr.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₄H₂₁N. nih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. For instance, the C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹. The C-H stretching of the aliphatic parts of the molecule (piperidine ring and propyl chain) would appear in the 2850-3000 cm⁻¹ region. rsc.org The N-H stretching vibration of the secondary amine in the piperidine ring is expected to be in the region of 3300-3500 cm⁻¹. orgsyn.org The presence of the phenyl group can also be confirmed by the C=C stretching vibrations in the 1450-1600 cm⁻¹ range. orgsyn.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Piperidine) | 3300-3500 orgsyn.org |

| C-H Stretch (Aromatic) | 3000-3100 rsc.org |

| C-H Stretch (Aliphatic) | 2850-3000 rsc.org |

| C=C Stretch (Aromatic) | 1450-1600 orgsyn.org |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. These methods exploit differences in the physical and chemical properties of the components in a mixture to achieve separation.

Column Chromatography

Column chromatography is a preparative technique widely used for the purification of this compound on a larger scale. prepchem.comgoogle.com In this method, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. prepchem.comgoogle.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column to elute the components. By carefully selecting the mobile phase, components with different polarities can be separated. For example, a gradient of ethyl acetate (B1210297) in hexane (B92381) is a common solvent system used for the purification of similar piperidine derivatives. acs.org The separation is monitored by collecting fractions and analyzing them, often by thin-layer chromatography.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to monitor the progress of reactions and to assess the purity of a sample. moph.go.th A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, such as silica gel. rsc.org The plate is then placed in a developing chamber containing a suitable solvent system. As the solvent moves up the plate by capillary action, it carries the components of the sample at different rates, resulting in their separation. The separated spots can be visualized under UV light or by using a staining agent. acs.orgnih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions and can be used for its identification. moph.go.th TLC is often used to determine the appropriate solvent system for column chromatography. rsc.org

Crystallographic Studies of this compound Salts and Derivatives

Crystallographic analysis, primarily through single-crystal X-ray diffraction, offers definitive experimental evidence of a molecule's three-dimensional structure in the solid state. For derivatives of this compound, these studies are invaluable for understanding the precise spatial arrangement of the piperidine ring, the phenylpropyl side chain, and any additional substituents.

X-ray crystallography has been instrumental in confirming the conformation of the piperidine ring and the orientation of its substituents in various derivatives. Studies on related compounds consistently show that the piperidine ring predominantly adopts a stable chair conformation. nih.govnih.gov For instance, the crystallographic analysis of 1-(3-oxo-3-phenylpropyl)piperidinium chloride, a closely related derivative, confirms that the piperidine ring (N1/C10–C14) assumes a chair conformation. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₂₀NO⁺·Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2936 (13) |

| b (Å) | 12.0531 (15) |

| c (Å) | 10.9650 (13) |

| β (°) | 112.971 (5) |

| Volume (ų) | 1374.2 (3) |

| Z | 4 |

The crystal packing of this compound derivatives is heavily influenced by hydrogen bonding and other non-covalent supramolecular interactions. nih.gov In the crystalline state of its salts, the protonated piperidine nitrogen acts as a hydrogen bond donor. For example, in 1-(3-oxo-3-phenylpropyl)piperidinium chloride, a classical N—H⋯Cl hydrogen bond links the cation and anion. nih.gov

Beyond this primary interaction, weaker hydrogen bonds, such as C—H⋯O and C—H⋯Cl, play a significant role in stabilizing the crystal structure. nih.gov The C—H⋯O interactions can form distinct ring motifs, while the C—H⋯Cl bonds often link molecules into extended chains. nih.gov Furthermore, π-π stacking interactions are observed between the parallel phenyl rings of adjacent cations, with a typical centroid-centroid distance of around 3.8 Å. nih.gov The CH/π hydrogen bond, an interaction between a soft acidic C-H bond and a soft basic π-system like a phenyl ring, is another crucial force in the crystal packing of these compounds. rsc.org These intricate networks of interactions are fundamental to the field of supramolecular chemistry and crystal engineering. nih.govrsc.org

| D—H···A | D—H | H···A | D···A | D—H···A (°) |

|---|---|---|---|---|

| N1—H11···Cl1 | 0.95 (2) | 2.15 (2) | 3.0837 (18) | 171 (2) |

| C14—H14B···O1 | 0.97 | 2.45 | 3.249 (3) | 139 |

| C4—H4···Cl1 | 0.93 | 2.82 | 3.745 (3) | 172 |

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to investigate the properties of this compound and its analogs at a molecular level, offering insights that complement experimental data. These methods can predict molecular conformations, binding interactions with biological targets, and the relationship between structure and activity.

Conformational analysis of flexible molecules like this compound is essential for understanding their behavior. Computational studies on piperidine analogs of GBR 12909 have been performed using various force fields, such as the Merck Molecular Force Field (MMFF94) and the Tripos force field, to generate ensembles of low-energy conformers. researchgate.netscribd.com These analyses consistently predict that the piperidine ring favors a chair conformation, which aligns with experimental findings from crystallography. nih.gov The studies also explore the influence of different force fields and the inclusion of solvent effects on the relative energies and populations of different conformers. researchgate.netscribd.com Some differences have been noted in conformer populations depending on the force field used, particularly in how they treat the tertiary amine nitrogen. researchgate.net

| Method/Technique | Description/Application | Reference |

|---|---|---|

| Random Search Conformational Analysis | Used to generate ensembles of conformers representing local minima on the potential energy surface. | researchgate.net |

| Merck Molecular Force Field (MMFF94) | A popular force field used for conformational analysis and energy calculations of drug-like molecules. | researchgate.netscribd.com |

| Tripos Force Field | Another force field utilized for conformational searches, showing some differences in results compared to MMFF94. | researchgate.netscribd.com |

| Implicit Solvent Models | Applied to evaluate the effect of the solvent environment on the conformational preferences of the molecules. | researchgate.net |

| Quantum Mechanics (HF/6-31G(d), B3LYP/6-31G(d)) | Used to calculate rotational barriers of specific bonds to validate and compare with molecular mechanics force field results. | researchgate.net |

Molecular modeling, particularly molecular docking, is a key computational technique used to predict how a ligand like a this compound derivative might bind to the active site of a biological target, such as a receptor or transporter. nih.govresearchgate.net For example, docking studies have been employed to predict the binding mode of novel benzoylpiperidine derivatives within the active site of the monoacylglycerol lipase (B570770) (MAGL) enzyme. unipi.it These models can highlight crucial interactions, such as hydrogen bonds and π-π stacking, between the ligand and specific amino acid residues in the binding pocket. unipi.it Such predictions are vital for understanding the molecular basis of a compound's activity and for guiding the rational design of new, more potent, or selective molecules. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For piperidine derivatives, 3D-QSAR models have been developed for analogs of GBR 12909 to understand their selectivity for the dopamine (B1211576) transporter (DAT) versus the serotonin (B10506) transporter (SERT). researchgate.net Other QSAR studies have been conducted on 4-phenylpiperidine (B165713) derivatives as µ-opioid agonists, using neural networks to correlate molecular descriptors with analgesic activity. nih.gov These models rely on calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic properties) and selecting those that best predict the observed activity. nih.govnih.gov A successful QSAR model can be used to predict the activity of newly designed compounds, thereby streamlining the drug discovery process. nih.gov

| Descriptor Type | Example Descriptor | Relevance |

|---|---|---|

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular skeleton. |

| Electronic | Partial Charges, Dipole Moment | Relates to the molecule's ability to engage in electrostatic interactions. |

| 3D Descriptors | 3D-MoRSE (3D Molecule Representation of Structures based on a Equation) | Encodes 3D structural information from atomic coordinates. |

| Quantum Chemical | HOMO/LUMO energies | Relates to chemical reactivity and charge-transfer interactions. |

Broader Scientific Implications and Future Research Directions

Contribution of 4-(3-Phenylpropyl)piperidine Research to Drug Discovery

Research focused on this compound has notably contributed to the field of drug discovery, primarily through the exploration of its interactions with sigma receptors and monoamine transporters. The piperidine (B6355638) moiety is a critical structural element for activity at these sites. acs.org